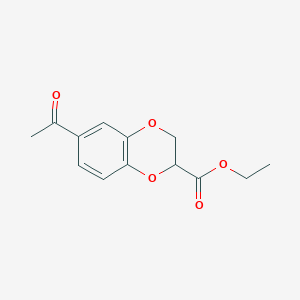
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide
Vue d'ensemble
Description
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is a compound that belongs to the indane family, characterized by a fused benzene and cyclopentane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide typically involves multistep reactions starting from commercially available precursors. One common method involves the nitration of indane derivatives followed by amination and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products Formed
Oxidation: Formation of nitroindane carboxylic acids.
Reduction: Formation of aminoindane derivatives.
Substitution: Formation of methoxy-substituted indane derivatives.
Applications De Recherche Scientifique
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.
Indane-2-carboxylic acid: Used as an intermediate in organic synthesis.
5-Nitroindane: Explored for its potential biological activities.
Uniqueness
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, nitro, and carboxamide groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)10(12)4-6-1-2-8(13(15)16)3-7(6)5-10/h1-3H,4-5,12H2,(H2,11,14) |
Clé InChI |
TVCGGZNXGBHPOH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CC1(C(=O)N)N)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

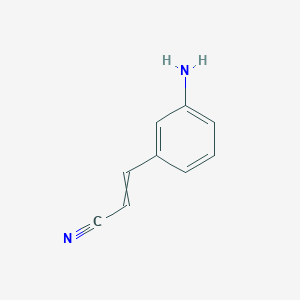

![(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B8549339.png)
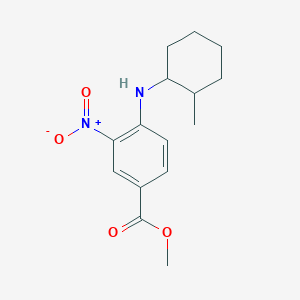
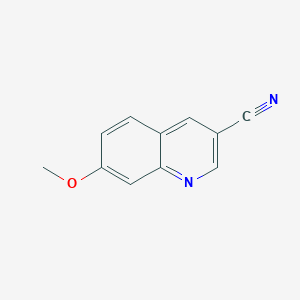

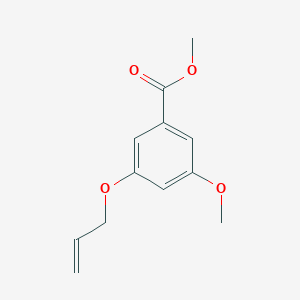

![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)

![(2-(Ethyloxy)-4-[4-(1-methylethyl)-1-piperazinyl]phenyl}amine](/img/structure/B8549396.png)
